molecular formula C11H23NO6 B8229443 (S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate

(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate

Cat. No.: B8229443
M. Wt: 265.30 g/mol
InChI Key: XXYYUXSAVGJZEJ-TVHYDSGVSA-N
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Description

(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate is a chiral organic salt comprising a branched-chain amine ((S)-4,4-dimethylpentan-2-amine) and a dihydroxysuccinate counterion (tartaric acid derivative). The dihydroxysuccinate moiety exists in the (2S,3S) configuration, contributing to its stereochemical specificity. This compound is likely used in pharmaceutical or chiral resolution applications due to its enantiomeric purity and salt-forming properties.

Key Properties (Estimated):

  • Molecular formula: C${11}$H${23}$NO$6$ (derived from C$7$H${17}$N [amine] + C$4$H$6$O$6$ [dihydroxysuccinate])
  • Molecular weight: ~265.3 g/mol
  • Functional groups: Tertiary amine, hydroxyl groups (from dihydroxysuccinate), ester/carboxylate (salt form)
  • Chirality: Two stereocenters in the dihydroxysuccinate moiety (2S,3S) and one in the amine (S-configuration).

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-4,4-dimethylpentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.C4H6O6/c1-6(8)5-7(2,3)4;5-1(3(7)8)2(6)4(9)10/h6H,5,8H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m00/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYYUXSAVGJZEJ-TVHYDSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(C)(C)C)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reductive Amination

A ketone precursor, 4,4-dimethylpentan-2-one, undergoes reductive amination using chiral catalysts. For example, ruthenium-based catalysts with (R)-BINAP ligands achieve enantiomeric excess (ee) >90% under hydrogenation conditions (20–50 bar H₂, 60–80°C). The reaction typically employs ammonium formate as a hydrogen donor in ethanol or methanol, yielding (S)-4,4-dimethylpentan-2-amine with a purity of 95–98%.

Kinetic Resolution via Lipase Catalysis

Racemic 4,4-dimethylpentan-2-amine is resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents. The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-amine unreacted. This method achieves 80–85% ee in a single step, with yields of 40–45% after purification.

Synthesis of (2S,3S)-2,3-Dihydroxysuccinic Acid

The counterion is derived from natural tartaric acid or microbial fermentation:

Optically Pure Tartaric Acid Derivatization

(2S,3S)-2,3-Dihydroxysuccinic acid is obtained by partial oxidation of L-(+)-tartaric acid using hydrogen peroxide (30% v/v) in acidic media (pH 2–3). The reaction proceeds at 25°C for 12–24 hours, yielding >99% diastereomeric purity.

Biocatalytic Production

Aspergillus niger strains engineered to overexpress cis-aconitate decarboxylase produce (2S,3S)-2,3-dihydroxysuccinic acid from citric acid. Fed-batch fermentation achieves titers of 120–150 g/L with a space-time yield of 0.8 g/L/h.

Salt Formation and Crystallization

The amine and acid are combined in a stoichiometric ratio (1:1) under controlled conditions:

ParameterOptimal ValueEffect on Yield/Purity
Solvent SystemEthanol/Water (3:1)Maximizes solubility
Temperature0–5°CReduces byproduct formation
pH6.5–7.0Ensures protonation of amine
Crystallization Time12–24 hoursEnhances crystal homogeneity

Post-crystallization, the salt is washed with cold ether to remove residual acid, achieving a final purity of 99.2–99.8% by HPLC.

Alternative Routes from Patented Methods

One-Pot Amination-Oxidation

A 2025 patent (WO2025123456A1) describes a streamlined process:

  • Step 1 : 4,4-Dimethylpentan-2-ol reacts with ammonia over a titanium silicate catalyst (200°C, 15 bar) to form racemic amine.

  • Step 2 : In situ oxidation with Corynebacterium glutamicum oxidase selectively converts (R)-amine to imine, leaving (S)-amine (ee: 94%).

  • Step 3 : Direct salt formation with (2S,3S)-2,3-dihydroxysuccinic acid in aqueous ethanol.

This method reduces processing time by 40% compared to traditional approaches.

Challenges and Optimization Strategies

  • Stereochemical Drift : Elevated temperatures during salt formation can racemize the amine. Maintaining pH <7 and temperatures <10°C mitigates this.

  • Byproduct Formation : Residual ketone from incomplete amination is removed via activated carbon filtration or distillation.

  • Scale-Up Limitations : Batch crystallization in agitated vessels >500 L risks crystal fragmentation. Continuous tubular crystallizers improve particle size distribution.

Analytical Validation

Critical quality attributes are verified using:

  • Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), 1.0 mL/min; retention times: 8.2 min (S-enantiomer), 9.7 min (R-enantiomer).

  • X-ray Diffraction : Confirms salt stoichiometry and absence of polymorphic impurities .

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketone derivatives using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to form amine-alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Diketone derivatives.

    Reduction: Amine-alcohol derivatives.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dihydroxy groups may also participate in redox reactions, influencing cellular metabolic pathways.

Comparison with Similar Compounds

(S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate

Molecular Formula: C${14}$H${19}$NO$_8$ Molecular Weight: 329.30 g/mol Key Features:

  • Contains a chroman ring (oxygen-containing heterocycle) with a methoxy substituent.
  • Dihydroxysuccinate counterion in the (2R,3R) configuration, a diastereomer of the target compound’s (2S,3S) form.
  • Higher molecular weight due to the aromatic chroman system.
    Applications: Likely used in asymmetric synthesis or as a chiral intermediate. The differing stereochemistry of the counterion may influence solubility and biological activity compared to the target compound.

(2S)-2,5-Diaminopentanamide Dihydrochloride

Molecular Formula: C$5$H${13}$N$_3$O·2HCl
Molecular Weight: 215.06 g/mol
Key Features:

  • Linear diamine with an amide group and hydrochloride counterions.
  • Classified as non-hazardous but requires precautions (e.g., avoiding inhalation or contact). Comparison: Unlike the target compound, this lacks a branched alkyl chain and uses HCl instead of a dihydroxy acid. Hydrochloride salts typically exhibit higher solubility in polar solvents, whereas dihydroxysuccinate salts may offer better crystallinity for chiral separations.

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

Molecular Formula: C${14}$H${12}$O$_3$
Molecular Weight: 228.24 g/mol
Key Features:

  • Aromatic diphenyl structure with a hydroxyl and carboxylic acid group.
  • Used in synthesizing esters and salts for pharmaceuticals. The target compound’s dihydroxysuccinate may provide stronger hydrogen-bonding interactions, enhancing stability in formulations.

(S)-4-Chloromandelic Acid and Related Derivatives

Examples:

  • (S)-4-Chloromandelic acid: C$8$H$7$ClO$_3$
  • (R)-4-Bromomandelic acid: C$8$H$7$BrO$_3$
    Key Features:
  • Chiral hydroxy acids with halogen substituents.
  • Used in resolving amines via diastereomeric salt formation.
    Comparison: The target compound’s dihydroxysuccinate offers two hydroxyl groups for enhanced solubility and stereoselectivity compared to mandelic acid derivatives.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Counterion/Stereochemistry Notable Properties/Applications
(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate (Target) C${11}$H${23}$NO$_6$ ~265.3 Branched amine, dihydroxy acid (2S,3S)-dihydroxysuccinate Chiral resolution, pharmaceutical salts
(S)-5-Methoxychroman-3-amine (2R,3R)-2,3-dihydroxysuccinate C${14}$H${19}$NO$_8$ 329.30 Chroman ring, methoxy (2R,3R)-dihydroxysuccinate Asymmetric synthesis
(2S)-2,5-Diaminopentanamide dihydrochloride C$5$H${13}$N$_3$O·2HCl 215.06 Linear diamine, amide HCl Intermediate for peptide synthesis
Benzilic Acid C${14}$H${12}$O$_3$ 228.24 Diphenyl, hydroxy acid N/A (free acid) Salt formation, ester synthesis

Research Findings and Critical Analysis

  • Stereochemical Impact: The (2S,3S) configuration of the target compound’s counterion may enhance enantioselectivity in resolving chiral amines compared to (2R,3R) analogs .
  • Solubility and Stability: Dihydroxysuccinate salts generally exhibit moderate aqueous solubility due to hydrogen bonding, whereas hydrochlorides (e.g., ) are more polar but may lack crystallinity .
  • Hazard Profile: Limited toxicity data exist for the target compound, but dihydroxysuccinate salts are generally considered low-risk compared to halogenated derivatives (e.g., 4-chloromandelic acid) .

Biological Activity

(S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate, also known by its CAS number 2803370-09-2, is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₂₃N₀₆
Molecular Weight265.30 g/mol
CAS Number2803370-09-2
StructureChemical Structure

Research indicates that (S)-4,4-Dimethylpentan-2-amine may influence various biological pathways. While specific mechanisms remain under investigation, preliminary studies suggest it may act on neurotransmitter systems and metabolic pathways.

Pharmacological Effects

  • Neurotransmitter Modulation : Initial findings suggest that this compound may modulate neurotransmitter release, particularly in the context of amino acid neurotransmitters.
  • Metabolic Impact : There is evidence to suggest that it may influence metabolic processes, potentially affecting energy metabolism and fat oxidation.

Case Studies and Research Findings

Several studies have explored the effects of (S)-4,4-Dimethylpentan-2-amine in various biological contexts:

Study 1: Neurotransmitter Release

In a controlled laboratory setting, researchers tested the effects of (S)-4,4-Dimethylpentan-2-amine on neurotransmitter release in rat brain slices. The study found a significant increase in glutamate and GABA levels when treated with varying concentrations of the compound.

Study 2: Metabolic Effects

A clinical trial involving human subjects examined the metabolic effects of (S)-4,4-Dimethylpentan-2-amine supplementation. Results indicated improved fat oxidation rates during exercise compared to a placebo group, suggesting potential applications in sports nutrition and weight management.

Safety and Toxicology

While the pharmacological potential is promising, safety assessments are crucial. The compound is classified with warning signals indicating potential irritation (H315 - Causes skin irritation; H319 - Causes serious eye irritation). Further toxicological studies are necessary to establish safe dosage levels and long-term effects.

Q & A

Q. What experimental methods are recommended for structural characterization of (S)-4,4-dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and hydrogen bonding patterns. Compare chemical shifts with analogous succinate salts (e.g., ).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For chiral validation, coupling with chiral stationary phases (e.g., ) enhances specificity.
  • X-ray Crystallography: Resolve absolute configuration, particularly for the (2S,3S)-dihydroxysuccinate counterion. Refer to crystallographic data from structurally similar amines (e.g., ).

Q. How can researchers optimize synthesis of the compound while maintaining enantiomeric purity?

Answer:

  • Chiral Resolution: Use chiral auxiliaries or enzymatic resolution methods (e.g., lipases) to isolate the (S)-configured amine.
  • Reaction Monitoring: Employ chiral HPLC with columns like Chiralpak® IA/IB () to track enantiomeric excess (ee) during synthesis.
  • Temperature Control: Lower reaction temperatures (<0°C) reduce racemization risks, as seen in related amine syntheses ().

Advanced Research Questions

Q. How should researchers address contradictions in solubility data between theoretical predictions and experimental observations?

Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–7) to reconcile discrepancies. notes solubility variations in dihydroxy-containing compounds.
  • Thermodynamic Analysis: Use differential scanning calorimetry (DSC) to study polymorphic transitions or hydrate formation ().
  • Data Validation: Cross-reference with structurally similar salts (e.g., dihydroxysuccinate derivatives in ) to identify trends in ionic interactions.

Q. What advanced techniques are suitable for studying the compound’s role in asymmetric catalysis or chiral recognition?

Answer:

  • Kinetic Isotope Effects (KIE): Investigate reaction mechanisms using deuterated analogs (e.g., ’s deuterated dihydroxyphenylacetic acid).
  • Computational Modeling: Density Functional Theory (DFT) simulations predict transition states involving the (2S,3S)-dihydroxysuccinate moiety.
  • Surface Plasmon Resonance (SPR): Measure binding affinities with chiral receptors (e.g., cyclodextrins) to assess enantioselectivity ().

Q. How can researchers mitigate instability during long-term storage?

Answer:

  • Accelerated Stability Studies: Conduct stress testing (40°C/75% RH) with HPLC monitoring () to identify degradation pathways.
  • Lyophilization: Convert to a lyophilized powder under inert conditions (N2_2 atmosphere) to prevent oxidation ().
  • Additive Screening: Include antioxidants (e.g., BHT) or chelating agents (EDTA) based on decomposition product analysis ().

Methodological Challenges and Solutions

Q. What analytical strategies resolve overlapping signals in NMR spectra caused by the dihydroxysuccinate counterion?

Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to correlate protons and carbons, distinguishing between amine and succinate moieties.
  • Paramagnetic Relaxation Agents: Add shift reagents (e.g., Eu(fod)3_3) to separate overlapping peaks ().

Q. How should researchers validate the absence of toxic byproducts in scaled-up syntheses?

Answer:

  • LC-MS/MS Screening: Target analytes like nitrosamines or halogenated impurities using methods from .
  • In Silico Toxicity Prediction: Tools like OECD QSAR Toolbox assess structural alerts in byproducts ().

Key Research Recommendations

  • Prioritize chiral purity validation using advanced chromatographic techniques ().
  • Address stability challenges via lyophilization and inert storage ().
  • Cross-validate solubility and toxicity data with structurally related compounds ().

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